molecular formula C5H4N4O4 B14013739 6-Carboxy-5-diazonio-2-oxo-1,2,3,6-tetrahydropyrimidin-4-olate CAS No. 92306-77-9

6-Carboxy-5-diazonio-2-oxo-1,2,3,6-tetrahydropyrimidin-4-olate

Cat. No.: B14013739
CAS No.: 92306-77-9
M. Wt: 184.11 g/mol
InChI Key: YXCSLXGBWWXARZ-UHFFFAOYSA-N
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Description

4-Pyrimidinecarboxylicacid, 5-diazohexahydro-2,6-dioxo- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with carboxylic acid and diazo groups. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidinecarboxylicacid, 5-diazohexahydro-2,6-dioxo- typically involves multi-step organic reactions. One common method includes the condensation of pyrimidine derivatives with diazo compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For example, the condensation of 2-amino-4-aryl-3-cyano-6-methyl-4H-pyran-5-carboxylic acid ethyl esters can be used to synthesize related pyrimidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidinecarboxylicacid, 5-diazohexahydro-2,6-dioxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the diazo group into amines or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions, including temperature, pH, and solvent choice, play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

4-Pyrimidinecarboxylicacid, 5-diazohexahydro-2,6-dioxo- has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-Pyrimidinecarboxylicacid, 5-diazohexahydro-2,6-dioxo- involves its interaction with specific molecular targets and pathways. The diazo group can act as a reactive intermediate, facilitating the formation of covalent bonds with target molecules. This interaction can lead to the inhibition or activation of biological pathways, depending on the context. For example, the compound may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • Pyrimidine-2-carboxylic acid
  • Pyrimidine-5-carboxylic acid
  • 4-Thiazolecarboxylic acid
  • 3-Amino-2-pyrazinecarboxylic acid

Uniqueness

4-Pyrimidinecarboxylicacid, 5-diazohexahydro-2,6-dioxo- stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further research and development .

Properties

CAS No.

92306-77-9

Molecular Formula

C5H4N4O4

Molecular Weight

184.11 g/mol

IUPAC Name

5-diazo-2,6-dioxo-1,3-diazinane-4-carboxylic acid

InChI

InChI=1S/C5H4N4O4/c6-9-1-2(4(11)12)7-5(13)8-3(1)10/h2H,(H,11,12)(H2,7,8,10,13)

InChI Key

YXCSLXGBWWXARZ-UHFFFAOYSA-N

Canonical SMILES

C1(C(=[N+]=[N-])C(=O)NC(=O)N1)C(=O)O

Origin of Product

United States

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